

Analytical methods for quantifying Imnopitant dihydrochloride in biological samples

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Compound of Interest

Compound Name: Imnopitant dihydrochloride

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Application Notes: Quantitative Analysis of Imnopitant in Human Plasma by LC-MS/MS

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Abstract

This document provides a detailed protocol for the quantification of **Imnopitant dihydrochloride** in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Imnopitant is a potent and selective antagonist of the tachykinin NK2 receptor, and accurate measurement of its concentration in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development.[1][2] The method described herein employs protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive bioanalytical method for Imnopitant.

Introduction

Imnopitant is a non-peptide antagonist of the tachykinin NK2 receptor.[3] Tachykinin NK2 receptors are G protein-coupled receptors primarily involved in smooth muscle contraction and are implicated in various physiological and pathological processes.[4] Antagonism of this receptor is a therapeutic strategy for conditions such as irritable bowel syndrome and asthma.



[1][2] To support preclinical and clinical development, a validated bioanalytical method is crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Imnopitant.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][5] This application note details a representative method, including sample preparation, chromatographic conditions, mass spectrometric parameters, and typical validation performance data, providing a comprehensive guide for the quantification of Imnopitant in human plasma.

Experimental Protocols Materials and Reagents

- Analytes: Imnopitant dihydrochloride reference standard (purity ≥98%), Imnopitant-d4 (or other stable isotope-labeled internal standard, IS).
- Reagents: Human plasma (K2EDTA), Acetonitrile (LC-MS grade), Methanol (LC-MS grade),
 Formic acid (LC-MS grade), Deionized water.
- Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Instrumentation

- LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm particle size).

Preparation of Stock and Working Solutions

 Primary Stock Solutions (1 mg/mL): Accurately weigh the Imnopitant reference standard and the IS. Dissolve in methanol to prepare 1 mg/mL primary stock solutions.



- Working Standard Solutions: Serially dilute the Imnopitant primary stock solution with 50:50 acetonitrile/water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

- Label 1.5 mL microcentrifuge tubes for blanks, CCs, QCs, and unknown samples.
- Pipette 50 μL of human plasma into the appropriate tubes.
- Spike 5 μL of the appropriate working standard solution into CC and QC samples. For blanks and unknown samples, add 5 μL of 50:50 acetonitrile/water.
- Add 200 μL of the IS working solution (100 ng/mL in acetonitrile) to all tubes.
- Vortex mix all tubes for 1 minute at high speed to precipitate proteins.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Transfer 100 μL of the clear supernatant to a 96-well plate or autosampler vials.
- Inject 5 μL onto the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.



Parameter	Recommended Condition		
LC System			
Analytical Column	C18, 50 x 2.1 mm, 1.8 μm		
Mobile Phase A	0.1% Formic Acid in Water		
Mobile Phase B	0.1% Formic Acid in Acetonitrile		
Flow Rate	0.4 mL/min		
Column Temperature	40°C		
Injection Volume	5 μL		
Gradient Program	Time (min) %B		
0.0 10			
0.5 10			
2.5 95	_		
3.5 95			
3.6 10			
5.0 10			
MS System			
Ionization Mode	Electrospray Ionization (ESI), Positive		
Capillary Voltage	3.5 kV		
Desolvation Temperature	500°C		
Desolvation Gas Flow	800 L/hr		
MRM Transitions	Compound Precursor Ion (m/z) Product Ion (m/z)		
Imnopitant (Quantifier) 551.2 [Fragment 1]			
Imnopitant (Qualifier) 551.2 [Fragment 2]	_		
	_		



Imnopitant-d4 (IS) | 555.2 | [Corresponding Fragment 1]

Note: Product ions for Imnopitant (Molecular Formula: C28H28F6N4O, MW: 550.5 g/mol) must be determined by infusing the compound into the mass spectrometer. Plausible fragments would arise from cleavage of the amide bond or within the piperazine ring.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[6][7][8][9][10] The following tables summarize representative data for a validated method.

Table 1: Calibration Curve and Linearity

Parameter	Result	
Calibration Range	0.1 - 100 ng/mL	
Regression Model	Linear, 1/x² weighting	
Correlation Coefficient (r²)	>0.995	

| Accuracy (% Nominal) | 85-115% (80-120% at LLOQ) |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level	Concentrati on (ng/mL)	Intra-Day Precision (%CV)	Intra-Day Accuracy (% Nominal)	Inter-Day Precision (%CV)	Inter-Day Accuracy (% Nominal)
LLOQ	0.1	≤20%	80-120%	≤20%	80-120%
LQC	0.3	≤15%	85-115%	≤15%	85-115%
MQC	10	≤15%	85-115%	≤15%	85-115%

| HQC | 80 | ≤15% | 85-115% | ≤15% | 85-115% |



Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Analyte Recovery (%)	IS Recovery (%)	Matrix Factor
LQC	0.3	85 - 95%	~90%	0.95 - 1.05

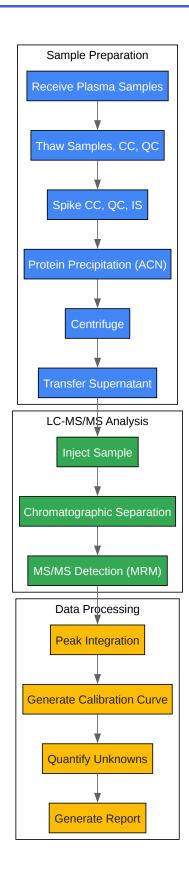
| HQC | 80 | 85 - 95% | ~90% | 0.95 - 1.05 |

Visualizations

Experimental Workflow

The overall workflow for the bioanalytical method is depicted below, from sample receipt to final data reporting.





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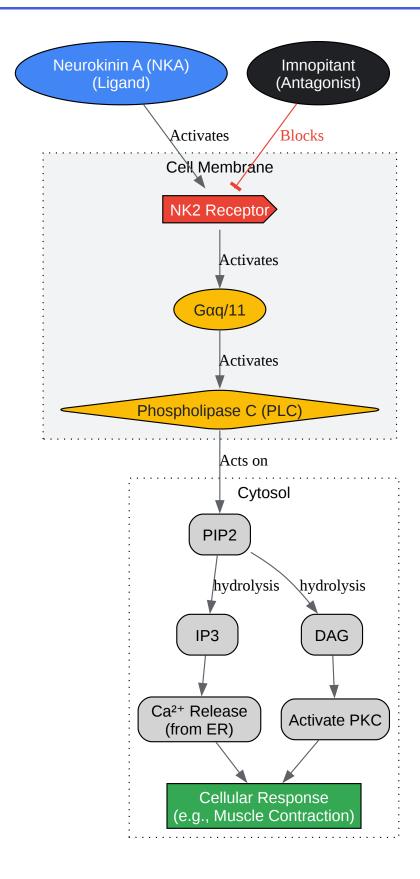
Bioanalytical Workflow for Imnopitant Quantification.



Tachykinin NK2 Receptor Signaling Pathway

Imnopitant acts by blocking the Tachykinin NK2 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated by the endogenous ligand, Neurokinin A (NKA), and the point of inhibition by Imnopitant.





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Imnopitant Antagonism of NK2 Receptor Signaling.



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